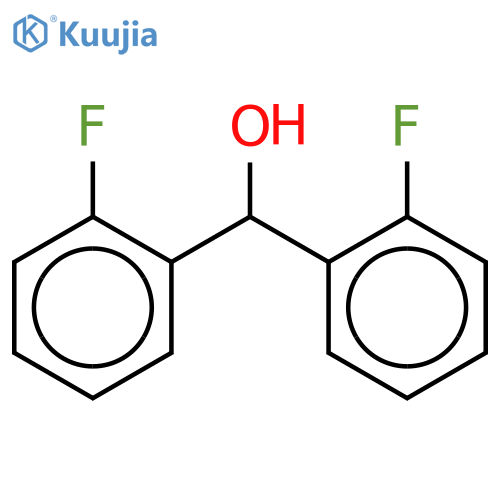Cas no 261925-13-7 (bis(2-fluorophenyl)methanol)

bis(2-fluorophenyl)methanol structure
商品名:bis(2-fluorophenyl)methanol
bis(2-fluorophenyl)methanol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol, 2-fluoro-a-(2-fluorophenyl)-
- AKOS012384687
- SCHEMBL1902230
- EN300-108222
- 2,2'-bisfluorobenzhydrol
- CS-0231399
- G49433
- Z1082406542
- bis(2-fluorophenyl)methanol
- DUWHHGVNDORBNQ-UHFFFAOYSA-N
- 261925-13-7
-
- インチ: InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H
- InChIKey: DUWHHGVNDORBNQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F
計算された属性
- せいみつぶんしりょう: 220.07
- どういたいしつりょう: 220.06997126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
bis(2-fluorophenyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-108222-5.0g |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95.0% | 5.0g |
$1945.0 | 2025-03-21 | |
| Enamine | EN300-108222-10.0g |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95.0% | 10.0g |
$2884.0 | 2025-03-21 | |
| TRC | F590595-10mg |
bis(2-fluorophenyl)methanol |
261925-13-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| Aaron | AR01A0Q8-1g |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 1g |
$948.00 | 2025-02-08 | |
| A2B Chem LLC | AV46020-500mg |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 500mg |
$587.00 | 2024-04-20 | |
| 1PlusChem | 1P01A0HW-100mg |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 100mg |
$293.00 | 2025-03-04 | |
| A2B Chem LLC | AV46020-250mg |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 250mg |
$384.00 | 2024-04-20 | |
| 1PlusChem | 1P01A0HW-50mg |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 50mg |
$208.00 | 2025-03-04 | |
| 1PlusChem | 1P01A0HW-1g |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 1g |
$781.00 | 2025-03-04 | |
| A2B Chem LLC | AV46020-100mg |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 100mg |
$280.00 | 2024-04-20 |
bis(2-fluorophenyl)methanol 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
261925-13-7 (bis(2-fluorophenyl)methanol) 関連製品
- 146324-43-8(Benzenemethanol,2-fluoro-a-phenyl-, (aS)-)
- 87327-65-9(2,6-Difluoro-α-methylbenzenemethanol)
- 1766-76-3(Decafluorobenzhydrol)
- 143880-81-3(Benzenemethanol,2-fluoro-a-phenyl-, (aR)-)
- 171032-87-4((S)-1-(2-Fluorophenyl)ethanol)
- 162427-79-4((R)-1-(2-Fluorophenyl)ethanol)
- 445-26-1(1-(2-Fluorophenyl)ethanol)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
